molecular formula C12H9N3O6 B15158648 4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one CAS No. 847506-80-3

4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B15158648
CAS No.: 847506-80-3
M. Wt: 291.22 g/mol
InChI Key: LDTIBNYESBODCF-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dihydroxyphenylhydrazine with 3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .

Scientific Research Applications

4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its cytotoxic and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Properties

CAS No.

847506-80-3

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)diazenyl]-5-nitrobenzene-1,3-diol

InChI

InChI=1S/C12H9N3O6/c16-6-1-2-8(10(18)4-6)13-14-12-9(15(20)21)3-7(17)5-11(12)19/h1-5,16-19H

InChI Key

LDTIBNYESBODCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C=C(C=C2O)O)[N+](=O)[O-]

Origin of Product

United States

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